Ethyl 3,5-dinitrobenzoate
Overview
Description
Ethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6. It is an ester derived from 3,5-dinitrobenzoic acid and ethanol. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
Ethyl 3,5-dinitrobenzoate primarily targets fungal cells , particularly those of the Candida species . The compound’s antifungal activity is attributed to its interaction with the fungal cell membrane .
Mode of Action
This compound interacts with the fungal cell membrane, leading to changes in the cell’s structure and function . This interaction is believed to interfere with the synthesis of ergosterol, a crucial component of fungal cell membranes . The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . Ergosterol is vital for maintaining the fluidity and integrity of fungal cell membranes. By inhibiting ergosterol synthesis, this compound disrupts the normal function of the cell membrane, leading to cell death .
Result of Action
The result of this compound’s action is the death of fungal cells. The compound’s interference with ergosterol synthesis disrupts the function of the fungal cell membrane, leading to cell death . This makes this compound an effective antifungal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-dinitrobenzoate can be synthesized through the esterification of 3,5-dinitrobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and controlled temperature conditions to optimize yield and purity. The product is then purified through recrystallization .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed:
Reduction: Amino derivatives of ethyl benzoate.
Substitution: Various substituted ethyl benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-dinitrobenzoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Medicine: Research has explored its use in developing new antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Methyl 3,5-dinitrobenzoate
- Propyl 3,5-dinitrobenzoate
- 3,5-Dinitrobenzoic acid
Comparison: this compound is unique due to its specific ester group, which influences its solubility and reactivity. Compared to methyl and propyl derivatives, the ethyl ester has a balance of hydrophobicity and hydrophilicity, making it suitable for various applications. The presence of two nitro groups enhances its reactivity in reduction and substitution reactions .
Properties
IUPAC Name |
ethyl 3,5-dinitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQREHJPMPCXQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210801 | |
Record name | Ethyl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-71-3 | |
Record name | Benzoic acid, 3,5-dinitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-dinitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3,5-dinitrobenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl 3,5-dinitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-dinitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Ethyl 3,5-dinitrobenzoate?
A1: this compound (C₉H₈N₂O₆) is a derivative of 3,5-dinitrobenzoic acid. Its crystal structure is monoclinic with the following parameters: a= 13.856 Å, b= 4.770 Å, c= 18.354 Å, β= 119.59°, Z= 4, space group P21/c []. The carboxy and the two nitro-groups are rotated out of the aromatic ring plane by 2°, and by 2° and 11° respectively [].
Q2: What is known about the antifungal activity of this compound?
A2: Research suggests that this compound exhibits antifungal activity, particularly against Candida species. It demonstrates fungicidal activity against Candida albicans, Candida krusei, and Candida tropicalis []. The mechanism of action is believed to involve the fungal cell membrane, potentially interfering with ergosterol synthesis [].
Q3: How does the structure of this compound relate to its antifungal activity?
A3: Studies indicate that the presence of nitro groups in the aromatic ring contributes to the antifungal activity of this compound []. Additionally, esters with short alkyl side chains, like this compound and Propyl 3,5-dinitrobenzoate, tend to exhibit better activity profiles compared to those with longer chains [].
Q4: Can this compound be used in polymer chemistry?
A4: Yes, this compound has been utilized in polymer synthesis. It has been copolymerized with ω-(N-carbazolyl)alkyl methacrylates to create copolymers with intramolecular charge transfer interactions []. These copolymers exhibit unique properties, including composition-dependent electronic absorption, solubility, and density [].
Q5: How does this compound contribute to charge transfer interactions in polymers?
A5: In copolymers containing this compound, the molecule acts as an electron acceptor due to the presence of nitro groups [, ]. This allows for charge transfer interactions with electron-donating moieties within the polymer structure, leading to the formation of intramolecular charge transfer complexes [, ].
Q6: What is the significance of the β-silicon effect in the solvolysis of compounds related to this compound?
A6: Research has investigated the solvolysis rates of 1-aryl-2-(aryldimethylsilyl)ethyl 3,5-dinitrobenzoates, which are structurally related to this compound [, ]. The presence of the β-silicon group significantly influences the reaction rates, suggesting neighboring silyl-participation in the transition state [, ]. This understanding is crucial for designing and optimizing reactions involving similar compounds.
Q7: Are there analytical methods for detecting and quantifying this compound?
A7: While specific details on analytical methods for this compound weren't provided in the abstracts, its precursor, 3,5-diaminobenzoic acid (DABA), is known to be quantifiable via fluorometric methods after reacting with deoxyribose in a specific chemical reaction []. This suggests potential avenues for adapting similar analytical techniques for this compound.
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